molecular formula C11H14O3 B3048947 2-[3-(Propan-2-yl)phenoxy]acetic acid CAS No. 1878-52-0

2-[3-(Propan-2-yl)phenoxy]acetic acid

Cat. No. B3048947
CAS RN: 1878-52-0
M. Wt: 194.23 g/mol
InChI Key: WXLGLXXOGLYPMX-UHFFFAOYSA-N
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Description

“2-[3-(Propan-2-yl)phenoxy]acetic acid” belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . This compound is a derivative of phenoxy acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propan-2-yl group attached to a benzene ring, which is linked via an ether group to an acetic acid moiety . The molecular weight of this compound is 194.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.23 . It should be stored at room temperature .

Scientific Research Applications

1. Synthesis and Characterization

Research has been conducted on synthesizing and characterizing various derivatives of phenoxy acetic acid, including compounds similar to 2-[3-(Propan-2-yl)phenoxy]acetic acid. For instance, the synthesis of 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones involves the reaction of 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides (Husain et al., 2008). Additionally, the compound 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid has been synthesized and analyzed through various spectroscopic techniques (Zhang Dan-shen, 2009).

2. Material Science Applications

Phenoxyacetic acid derivatives have been explored for their potential in material science. For example, phloretic acid, a phenolic compound similar in structure to this compound, has been used as a building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating potential applications in the development of new materials (Trejo-Machin et al., 2017).

3. Separation and Extraction Techniques

In the field of separation and purification technology, derivatives of phenoxyacetic acid have been utilized. A study demonstrated the use of (2,6-dimethylheptyl) phenoxy acetic acid for the efficient separation of yttrium from rare earth elements, highlighting its application in rare earth element processing (Wang et al., 2017).

4. Catalytic Applications

Derivatives of phenoxyacetic acid, like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, have been developed as catalysts in chemical reactions. For instance, its use in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones demonstrates the compound's potential in catalytic applications (Yakura et al., 2018).

5. Analytical Chemistry

In analytical chemistry, phenoxyacetic acid derivatives have been employed for derivatization purposes. A study on the derivatization of acidic herbicides, such as phenoxy acetic acids, with tetraalkyl ammonium and trimethyl sulfonium hydroxides for gas chromatographic analysis showcases the analytical application of these compounds (Rompa et al., 2004).

Future Directions

The future directions for “2-[3-(Propan-2-yl)phenoxy]acetic acid” and its derivatives could involve further investigations into their synthesis and pharmacological activities . This could provide an opportunity for chemists to design new derivatives that could potentially enhance safety and efficacy .

properties

IUPAC Name

2-(3-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGLXXOGLYPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555136
Record name [3-(Propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1878-52-0
Record name 2-[3-(1-Methylethyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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